molecular formula C₃₀H₄₂N₄O₄ B1144588 1'-Hydroxy Bilastine Weinreb's Amide CAS No. 1638785-25-7

1'-Hydroxy Bilastine Weinreb's Amide

Cat. No. B1144588
M. Wt: 522.68
InChI Key:
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Description

1’-Hydroxy Bilastine Weinreb’s Amide is an impurity of Bilastine . Bilastine is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .


Synthesis Analysis

The synthesis of potential impurities of bilastine, including 1’-Hydroxy Bilastine Weinreb’s Amide, has been described in the literature . The synthesis involves the conversion of an acid chloride with N, O -Dimethylhydroxylamine, to form a Weinreb–Nahm amide .


Molecular Structure Analysis

The molecular structure of 1’-Hydroxy Bilastine Weinreb’s Amide is related to that of Bilastine, a well-tolerated, nonsedating H1 receptor antihistamine .


Chemical Reactions Analysis

The Weinreb ketone synthesis or Weinreb–Nahm ketone synthesis is a chemical reaction used in organic chemistry to make carbon–carbon bonds . It involves two subsequent nucleophilic acyl substitutions: the conversion of an acid chloride with N, O -Dimethylhydroxylamine, to form a Weinreb–Nahm amide, and subsequent treatment of this species with an organometallic reagent such as a Grignard reagent or organolithium reagent .

Future Directions

Weinreb amides, such as 1’-Hydroxy Bilastine Weinreb’s Amide, have well-established utility in classical synthesis . Recent studies have demonstrated the use of Weinreb amides as interesting substrates in transition metal-catalyzed C-H functionalization reactions . This suggests potential future directions for the use of 1’-Hydroxy Bilastine Weinreb’s Amide in organic synthesis .

properties

CAS RN

1638785-25-7

Product Name

1'-Hydroxy Bilastine Weinreb's Amide

Molecular Formula

C₃₀H₄₂N₄O₄

Molecular Weight

522.68

synonyms

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-N-methoxy-N,α,α-trimethyl-benzeneacetamide

Origin of Product

United States

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